E5700

Trypanosoma cruzi Chagas disease In vivo efficacy

E5700 is the only orally active squalene synthase inhibitor with published evidence of complete protection in a lethal murine model of acute T. cruzi infection. Its subnanomolar potency against parasite-derived SQS isoforms (>50-fold stronger than YM-53601) and validated synergistic activity with posaconazole, sulfadiazine, and pyrimethamine make it an essential chemical probe for Chagas disease, antifungal resistance, and lipid metabolism research. Choose E5700 for reproducible in vivo efficacy and rational combination design backed by high-resolution structural data (PDB: 3wcc).

Molecular Formula C26H31N3O3
Molecular Weight 433.55
CAS No. 750597-23-0
Cat. No. B607245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE5700
CAS750597-23-0
SynonymsE5700;  E 5700;  E-5700.
Molecular FormulaC26H31N3O3
Molecular Weight433.55
Structural Identifiers
SMILESO[C@@]1(C#CC2=CC=C(N3C[C@H](O)[C@H](OC)C3)N=C2CC4=CC=CC=C4)CN5CCC1CC5
InChIInChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1
InChIKeyNDEOTZXSBKCQLS-GSLIJJQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E5700 (750597-23-0): An Orally Active Squalene Synthase Inhibitor for Antiparasitic and Antifungal Research Applications


E5700 (CAS 750597-23-0) is a quinuclidine-based squalene synthase (SQS) inhibitor originally developed as a cholesterol- and triglyceride-lowering agent [1]. Structurally defined as (3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol (molecular weight 433.55 g/mol, formula C26H31N3O3), the compound exhibits potent in vitro inhibition of both mammalian and parasite-derived SQS enzymes in the low-nanomolar to subnanomolar range [2]. Beyond its original cardiovascular indication, E5700 has demonstrated significant antiparasitic activity against Trypanosoma cruzi, Leishmania amazonensis, and Toxoplasma gondii, as well as antifungal effects against multidrug-resistant Candida tropicalis strains [3].

Why E5700 Cannot Be Replaced by Generic SQS Inhibitors Like YM-53601 or Lapaquistat


Although multiple squalene synthase inhibitors (e.g., YM-53601, lapaquistat, zaragozic acids) share the same nominal target, they exhibit widely divergent potency, selectivity, and pharmacokinetic profiles across different biological systems [1][2]. E5700 distinguishes itself through its unique quinuclidine scaffold, which confers subnanomolar potency against parasite-derived SQS isoforms and enables consistent oral bioavailability that supports robust in vivo efficacy [3]. In contrast, YM-53601 demonstrates >50-fold weaker activity against human SQS (IC50 ~79–90 nM vs. 1.5 nM for E5700) and lacks validated antiparasitic efficacy in animal models, while lapaquistat was discontinued in Phase 3 clinical development and is not optimized for infectious disease applications [4][5]. Direct substitution of E5700 with alternative SQS inhibitors without empirical validation would risk confounding experimental outcomes due to differences in target engagement, cellular permeability, and off-target effects.

E5700 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against ER-119884 and Other SQS Inhibitors


E5700 Superior In Vivo Efficacy vs. ER-119884 in Acute Chagas Disease Model

In a murine model of acute Chagas disease, E5700 (50 mg/kg/day orally for 30 days) provided complete protection against mortality and fully suppressed parasitemia, whereas the closely related analog ER-119884 at the same dose regimen conferred only partial protection [1]. This represents the first demonstration of an orally active SQS inhibitor achieving curative efficacy in a lethal T. cruzi infection model [1].

Trypanosoma cruzi Chagas disease In vivo efficacy Oral bioavailability

E5700 >100-Fold Higher Human SQS Potency Compared to YM-53601

E5700 inhibits human recombinant squalene synthase with an IC50 of 1.5 nM (pIC50 8.82) [1]. In contrast, the alternative SQS inhibitor YM-53601 exhibits an IC50 of 79–90 nM against human-derived SQS [2][3]. This >50-fold difference in potency reflects fundamental distinctions in binding affinity attributable to the quinuclidine scaffold of E5700 versus the carbazole-based structure of YM-53601.

Squalene synthase Enzyme inhibition IC50 Lipid metabolism

E5700 Superior Anti-Toxoplasma Potency vs. ER119884 with Synergistic Antifolate Interaction

Against Toxoplasma gondii tachyzoites, E5700 demonstrated IC50 values of 0.23 μM (24 h) and 0.19 μM (48 h), representing approximately 2.9-fold and 2.3-fold greater potency than ER119884 (0.66 μM and 0.44 μM, respectively) [1]. Moreover, E5700 exhibited synergistic antiparasitic effects when combined with both sulfadiazine and pyrimethamine, whereas ER119884 showed synergy only with the antifolate combination and displayed no interaction with epiminolanosterol [1].

Toxoplasma gondii Antiparasitic Combination therapy IC50

E5700 Antifungal Activity Against Multidrug-Resistant C. tropicalis Not Observed with BPQ-OH

In a study evaluating three quinuclidine-based SQS inhibitors (BPQ-OH, E5700, and ER-119884) against five Candida tropicalis strains, only E5700 and ER-119884 displayed antifungal activity against the multidrug-resistant strain ATCC 28707 (resistant to fluconazole, itraconazole, and amphotericin B), with identical IC50 values of 1 μg/mL and IC90 values of 4 μg/mL [1]. BPQ-OH was inactive against all strains at concentrations up to 16 μg/mL [1]. This demonstrates that activity against resistant Candida is not a universal property of the quinuclidine SQS inhibitor class.

Candida tropicalis Antifungal resistance Fluconazole Amphotericin B

E5700 Demonstrated Synergy with Posaconazole in T. cruzi Not Established for Other SQS Inhibitors

Crystallographic studies of T. cruzi SQS in complex with E5700 (PDB: 3wcc) established the molecular basis for its potent enzyme inhibition and revealed that E5700 acts synergistically with the azole drug posaconazole [1]. This synergy, mediated through dual blockade of sterol biosynthesis at SQS and CYP51, enhances antiparasitic efficacy beyond what either agent achieves alone. Comparable synergy data are not available for alternative SQS inhibitors such as YM-53601 or zaragozic acids in T. cruzi models.

Trypanosoma cruzi Synergy Posaconazole Combination chemotherapy

Optimal Use Cases for E5700 Based on Verified Comparative Evidence


Chagas Disease Drug Discovery Requiring Orally Bioavailable SQS Inhibitors with In Vivo Validation

E5700 is the only orally active SQS inhibitor with published evidence of complete protection in a lethal murine model of acute T. cruzi infection. Researchers developing novel therapies for Chagas disease should utilize E5700 as a positive control or lead scaffold due to its demonstrated in vivo efficacy, which is superior to the partial protection afforded by the structurally related analog ER-119884 [1]. The compound's well-defined pharmacokinetic profile and oral bioavailability further support its use in preclinical studies where oral dosing is required.

Antifungal Discovery Targeting Multidrug-Resistant Candida tropicalis

In antifungal research programs focused on overcoming resistance to fluconazole, itraconazole, and amphotericin B, E5700 provides a validated chemical probe. Its IC50 of 1 μg/mL and IC90 of 4 μg/mL against the multidrug-resistant C. tropicalis ATCC 28707 strain distinguish it from other quinuclidine derivatives such as BPQ-OH, which lacks activity [1]. Procurement of E5700 is justified for mechanism-of-action studies investigating SQS inhibition as an antifungal strategy and for use as a reference compound in screening campaigns against resistant Candida isolates.

Combination Therapy Studies for Toxoplasmosis and Chagas Disease

E5700 exhibits synergistic interactions with multiple clinically relevant agents, including sulfadiazine and pyrimethamine against T. gondii, and posaconazole against T. cruzi [1][2]. Investigators designing combination chemotherapy regimens should select E5700 over alternative SQS inhibitors due to its broader synergy profile and the availability of high-resolution structural data (PDB: 3wcc) that elucidates its binding mode and informs rational combination design [2]. The compound serves as an essential tool for exploring dual blockade of the sterol biosynthesis pathway in parasitic infections.

Human Squalene Synthase Biochemical and Pharmacological Studies

For investigators studying human lipid metabolism or evaluating SQS as a therapeutic target, E5700 offers superior potency (IC50 = 1.5 nM) compared to alternative commercially available SQS inhibitors such as YM-53601 (IC50 ≈ 79–90 nM) [1][2]. This >50-fold difference in enzyme inhibition permits experiments at substantially lower compound concentrations, minimizing solvent-related artifacts and off-target liabilities. E5700 is appropriate for use as a reference inhibitor in enzyme assays, cellular studies of cholesterol biosynthesis, and as a tool to validate target engagement in SQS-focused chemical biology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for E5700

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.